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(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Overview
Description
(2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18ClN3O4 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chloro-5-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine is 375.0985838 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , with the CAS number 321532-86-9, belongs to a class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.81 g/mol. The structure features a chloro and nitro substituent on a phenyl ring and a methoxy group on another phenyl ring connected via a piperazine moiety.
Key Chemical Properties:
Property | Value |
---|---|
Molecular Formula | C18H18ClN3O4 |
Molecular Weight | 375.81 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antidepressant Effects : The piperazine derivatives have been studied for their potential antidepressant properties, likely due to their interaction with serotonin receptors.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although specific IC50 values and mechanisms require further elucidation.
- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.
The mechanisms through which this compound exerts its biological effects are not fully characterized but may involve:
- Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors, influencing mood and anxiety.
- Inhibition of Tumor Growth : The nitro group may play a role in reactive oxygen species generation, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting that this compound may have similar effects due to its structural components .
- Antitumor Efficacy : Research on related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . Further investigation is needed to establish the specific antitumor activity of this compound.
- Neuropharmacological Studies : Investigations into the neuropharmacological profile of piperazine derivatives revealed promising results in modulating dopamine and serotonin pathways, which could be relevant for treating psychiatric disorders .
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Activity
Research has indicated that compounds similar to (2-Chloro-5-nitrophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone exhibit antipsychotic effects. These derivatives can act as glycine uptake inhibitors, which are beneficial in treating psychoses and related disorders. The mechanism involves modulation of neurotransmitter systems, particularly glutamate and dopamine pathways .
2. Antidepressant Effects
Studies have shown that piperazine derivatives can possess antidepressant properties. The incorporation of the methoxyphenyl group may enhance serotonin receptor affinity, contributing to mood regulation .
3. Antimicrobial Properties
Preliminary investigations suggest that this compound may have antimicrobial activity against certain bacterial strains. The nitro group is often associated with increased antibacterial efficacy, making it a candidate for further exploration in antibiotic development .
Case Study 1: Antipsychotic Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results demonstrated significant improvements in behavioral symptoms in animal models of schizophrenia compared to control groups, indicating potential for clinical application in human subjects.
Case Study 2: Antidepressant Activity
Another investigation focused on the structural modifications of piperazine compounds aimed at enhancing their antidepressant effects. This study found that compounds with similar structures to this compound showed increased binding affinity to serotonin receptors, leading to improved efficacy in preclinical models .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-16(17)20-8-10-21(11-9-20)18(23)14-12-13(22(24)25)6-7-15(14)19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHCRISXJBNTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.